2-Amino-4-phenoxybutanoic Acid
2-Amino-4-phenoxybutanoic Acid
Brand Name:
Vulcanchem
CAS No.:
52161-80-5
VCID:
VC0109654
InChI:
InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
SMILES:
C1=CC=C(C=C1)OCCC(C(=O)O)N
Molecular Formula:
C10H13NO3
Molecular Weight:
195.21 g/mol
2-Amino-4-phenoxybutanoic Acid
CAS No.: 52161-80-5
Reference Standards
VCID: VC0109654
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
CAS No. | 52161-80-5 |
---|---|
Product Name | 2-Amino-4-phenoxybutanoic Acid |
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | (2S)-2-amino-4-phenoxybutanoic acid |
Standard InChI | InChI=1S/C10H13NO3/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 |
Standard InChIKey | OZTJTXTWPFGIHY-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)OCC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)OCCC(C(=O)O)N |
Synonyms | DL-Homoserine, O-phenyl- O-phenyl-DL-homoserine O-phenylhomoserine O-phenylhomoserine, (L)-isome |
PubChem Compound | 191234 |
Last Modified | Nov 11 2021 |
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